Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate
Overview
Description
Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate is a coordination compound that features copper as the central metal ion. This compound is characterized by its unique ligand structure, which includes acetyl and pyrrolidinedionato groups. The monohydrate form indicates that the compound includes one molecule of water of crystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate typically involves the reaction of copper salts with the corresponding ligands under controlled conditions. One common method involves the reaction of copper(II) acetate with 3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedione in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired complex.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the copper salt and ligands are mixed in precise stoichiometric ratios. The reaction mixture is then heated to the required temperature and maintained under reflux until the reaction is complete. The product is then isolated by filtration, washed, and dried to obtain the pure monohydrate form.
Chemical Reactions Analysis
Types of Reactions
Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate can undergo various types of chemical reactions, including:
Oxidation: The copper center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the existing ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products Formed
Oxidation: Higher oxidation state copper complexes.
Reduction: Lower oxidation state copper complexes.
Substitution: New copper complexes with different ligands.
Scientific Research Applications
Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for other copper-based compounds.
Mechanism of Action
The mechanism of action of Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate involves its interaction with molecular targets through coordination chemistry. The copper center can interact with various biological molecules, potentially disrupting their normal function. The specific pathways involved depend on the nature of the target molecules and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]-
- Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, dihydrate
Uniqueness
Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate is unique due to its specific ligand structure and hydration state, which can influence its reactivity and applications. The presence of the monohydrate form can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its dihydrate counterpart and other similar compounds.
Properties
IUPAC Name |
copper;4-acetyl-2-butan-2-yl-3-oxo-1,2-dihydropyrrol-5-olate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15NO3.Cu.H2O/c2*1-4-5(2)8-9(13)7(6(3)12)10(14)11-8;;/h2*5,8,11,14H,4H2,1-3H3;;1H2/q;;+2;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCXHNOAPRXHJG-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)C(=C(N1)[O-])C(=O)C.CCC(C)C1C(=O)C(=C(N1)[O-])C(=O)C.O.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30CuN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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